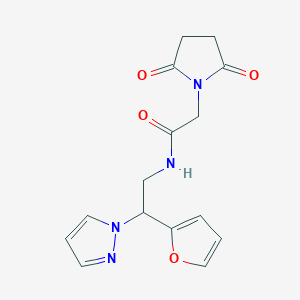

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3, with a molecular weight of approximately 300.31 g/mol. The structure features a pyrrolidine ring, a furan moiety, and a pyrazole group, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Aggregation : Preliminary studies suggest that derivatives containing furan and pyrazole rings exhibit inhibitory effects on protein aggregation, particularly in neurodegenerative diseases like Parkinson's disease. These compounds can disrupt α-synuclein aggregation, which is crucial for the pathology of such diseases .

- Enhancement of Monoclonal Antibody Production : In cell culture studies using Chinese hamster ovary (CHO) cells, the compound has been shown to improve the production of monoclonal antibodies. This effect is associated with increased glucose uptake and ATP levels during antibody production .

- Potential Antinociceptive Activity : Some derivatives of similar structural frameworks have displayed antinociceptive properties in animal models, suggesting that this compound may also possess pain-relief capabilities .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection

In a study focused on neurodegenerative diseases, compounds with similar structures were tested for their ability to inhibit α-synuclein aggregation. Results indicated that certain derivatives significantly reduced aggregation compared to control groups, highlighting the potential for therapeutic use in Parkinson's disease .

Case Study 2: Biopharmaceutical Production

Research involving CHO cells revealed that treatment with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide led to a notable increase in monoclonal antibody yields. This was attributed to improved metabolic activity and reduced cellular stress during the production phase .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 2-furanacrylic acid and N-hydroxysuccinimide, leading to derivatives that exhibit significant biological activities. The structural integrity is confirmed through various spectroscopic techniques such as NMR and mass spectrometry, providing insights into its molecular interactions and stability .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds, including those related to the target compound, exhibit antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating that similar compounds may possess significant antibacterial properties .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has therapeutic implications for diseases such as rheumatoid arthritis and certain viral infections, including measles . The structure–activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance inhibitory potency, suggesting a promising avenue for drug development.

Cancer Treatment

The unique structural features of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide position it as a candidate for cancer therapy. Compounds with similar furan and pyrazole moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential lead for anticancer agents .

Neurological Disorders

Emerging studies suggest that compounds featuring dioxopyrrolidine structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The ability of these compounds to modulate cellular pathways involved in neuroprotection could be explored further for therapeutic applications .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on DHODH inhibitors | Identified 2-(3-Alkoxy-1H-pyrazol-1-yl) derivatives as potent inhibitors | Potential treatment for autoimmune diseases |

| Antimicrobial activity evaluation | Demonstrated significant antibacterial effects against E. coli | Development of new antibiotics |

| Cytotoxicity assays | Showed selective toxicity towards cancer cell lines | Lead compound for anticancer drug development |

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c20-13(10-18-14(21)4-5-15(18)22)16-9-11(12-3-1-8-23-12)19-7-2-6-17-19/h1-3,6-8,11H,4-5,9-10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNXMSPAXHFCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.